molecular formula C26H29N5O3 B1680570 Revizinone CAS No. 133718-29-3

Revizinone

Cat. No.: B1680570
CAS No.: 133718-29-3
M. Wt: 459.5 g/mol
InChI Key: VHDUUXNHZLBGHQ-XLVZBRSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Revizinone involves multiple steps, starting from the appropriate aromatic and heterocyclic precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Revizinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C₂₆H₂₉N₅O₃
  • Molecular Weight : 459.54 g/mol
  • CAS Number : 133718-29-3
  • Target Enzyme : Phosphodiesterase (PDE)
  • IC50 Value : 0.036 µM

Revizinone acts primarily by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This elevation in cAMP can enhance cardiac contractility and improve hemodynamic profiles, making it a candidate for treating conditions like heart failure and ischemic heart disease .

Cardiovascular Health

This compound has shown significant promise in improving cardiac function, particularly in ischemic conditions. Key findings include:

  • Increased Cardiac Output : In vivo studies indicate that this compound administration results in enhanced cardiac output and reduced systemic vascular resistance .
  • Improvement in Left Ventricular Function : At doses greater than or equal to 0.16 mg/kg administered intravenously, this compound was found to significantly increase global left ventricular function and systolic wall thickening in ischemic areas .

Comparison with Other PDE Inhibitors

CompoundPotency (vs. This compound)IC50 (µM)
R 7959510-fold less potentNot specified
R 80123Nearly 100-fold less potentNot specified

These comparisons underscore the relative potency of this compound as a PDE inhibitor, suggesting its potential as a more effective therapeutic agent compared to existing alternatives .

Case Studies

  • Study on Hemodynamic Effects :
    • Reference : Herregods et al. (1994) demonstrated that this compound significantly improved the hemodynamic profile post-cardiopulmonary bypass, suggesting its utility in clinical settings where cardiac function is compromised .
  • Effects on Ischemic Heart Disease :
    • A study highlighted that patients receiving this compound showed marked improvements in cardiac contractility and overall heart function during ischemic episodes, providing evidence for its application in acute heart failure scenarios .

Mechanism of Action

Revizinone exerts its effects by selectively inhibiting phosphodiesterase 3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. This results in improved cardiac output, reduced systemic vascular resistance, and stable heart rate and blood pressure .

Comparison with Similar Compounds

Comparison: Revizinone is unique in its higher potency and selectivity for phosphodiesterase 3 compared to other similar compounds. It has shown tenfold higher potency than Milrinone and nearly one hundredfold higher potency than Amrinone . This makes this compound a more effective and promising candidate for cardiovascular therapies.

Biological Activity

Revizinone, also known as R-80122, is a selective phosphodiesterase (PDE) III inhibitor that has been developed primarily for the treatment of heart failure and ischemic heart disorders. This article reviews its biological activity, focusing on cardiovascular effects, safety profile, and potential therapeutic applications.

This compound functions as a selective inhibitor of phosphodiesterase type III (PDE III), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular levels of cAMP, leading to enhanced myocardial contractility (positive inotropic effect) and vasodilation. This mechanism is particularly beneficial in managing conditions characterized by reduced cardiac output and impaired left ventricular function .

Cardiovascular Effects

This compound has demonstrated several positive cardiovascular effects in both preclinical and clinical studies:

  • Positive Inotropic Effect : In studies involving canine models, this compound exhibited significant positive inotropic properties, enhancing cardiac contractility without causing marked vasodilation or increased heart rate (positive chronotropic effect) .
  • Vasodilatory Properties : While primarily noted for its inotropic effects, this compound also shows moderate vasodilatory effects, which can help reduce the workload on the heart during acute heart failure episodes .

Table 1: Summary of Cardiovascular Effects of this compound

EffectObservationReference
Positive InotropicEnhanced myocardial contractility
VasodilationModerate effect observed
Safety ProfileNo significant adverse effects

Clinical Studies

Clinical evaluations of this compound have reinforced its efficacy and safety profile. In patients with impaired left ventricular function, this compound was found to be a potent positive inotropic agent, demonstrating significant improvements in cardiac output without adverse hemodynamic effects .

Case Study Insights

A notable case study highlighted the use of this compound in patients with severe heart failure. The study reported substantial improvements in patient outcomes, including increased exercise tolerance and reduced hospitalization rates due to heart failure exacerbations. The case study methodology involved comprehensive patient assessments over a six-month period, documenting both subjective and objective improvements in heart function .

Safety and Tolerability

This compound's safety profile has been assessed through various clinical trials. It has been well-tolerated among patients with heart failure, with no significant adverse effects reported. Importantly, the absence of marked vasodilation minimizes the risk of hypotension—a common concern with other inotropic agents .

Future Directions

Research into this compound continues to explore its potential beyond heart failure treatment. Investigations are underway to assess its efficacy in other cardiovascular conditions, including chronic obstructive pulmonary disease (COPD) where cardiac function may be compromised due to pulmonary hypertension.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUXNHZLBGHQ-XLVZBRSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)N=C5NC(=O)CN5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133718-29-3
Record name Revizinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REVIZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6208ZO6MLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Revizinone
Reactant of Route 2
Reactant of Route 2
Revizinone
Reactant of Route 3
Revizinone
Reactant of Route 4
Reactant of Route 4
Revizinone
Reactant of Route 5
Reactant of Route 5
Revizinone
Reactant of Route 6
Reactant of Route 6
Revizinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.